(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 904011-74-1
VCID: VC21387376
InChI: InChI=1S/C20H21NO4/c1-12-9-15(22)14(11-21(2)3)20-18(12)19(23)17(25-20)10-13-7-5-6-8-16(13)24-4/h5-10,22H,11H2,1-4H3/b17-10-
SMILES: CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN(C)C)O
Molecular Formula: C20H21NO4
Molecular Weight: 339.4g/mol

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

CAS No.: 904011-74-1

Cat. No.: VC21387376

Molecular Formula: C20H21NO4

Molecular Weight: 339.4g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one - 904011-74-1

Specification

CAS No. 904011-74-1
Molecular Formula C20H21NO4
Molecular Weight 339.4g/mol
IUPAC Name (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
Standard InChI InChI=1S/C20H21NO4/c1-12-9-15(22)14(11-21(2)3)20-18(12)19(23)17(25-20)10-13-7-5-6-8-16(13)24-4/h5-10,22H,11H2,1-4H3/b17-10-
Standard InChI Key YOJKHGBKWPSRCQ-YVLHZVERSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)CN(C)C)O
SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN(C)C)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN(C)C)O

Introduction

Structural Characteristics and Identification

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class of compounds. This class is characterized by a bicyclic structure consisting of a benzene ring fused to a furan moiety with a ketone functionality at the 3-position. The nomenclature prefix "(Z)-" indicates the stereochemistry of the benzylidene group, where substituents on the double bond are positioned on the same side.

The structural features of this compound include several key functional groups that define its chemical identity:

  • A benzofuran-3(2H)-one core structure

  • A 2-methoxybenzylidene group at the 2-position

  • A hydroxyl group at the 6-position

  • A methyl group at the 4-position

  • A dimethylaminomethyl group at the 7-position

Similar compounds, such as (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, have been documented with the molecular formula C19H19NO3 and a molecular weight of 309.4 g/mol . The target compound differs by having a methoxy group on the benzylidene moiety, which would modify its molecular formula to C20H21NO4 with a correspondingly higher molecular weight.

Chemical Identifiers and Properties

Based on structural similarities to known compounds, the following properties can be estimated for (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one:

PropertyValueNotes
Molecular FormulaC20H21NO4Estimated based on structure
Molecular Weight~339.4 g/molCalculated from molecular formula
Structural ClassificationBenzofuran derivativeContains benzofuran-3(2H)-one core
Functional GroupsHydroxy, methoxy, dimethylamino, methylMultiple functional groups contribute to potential biological activity
StereochemistryZ-configurationAt the exocyclic double bond

The compound likely possesses similar physical characteristics to related benzofuran derivatives, including limited water solubility and better solubility in organic solvents such as ethanol, dimethylsulfoxide (DMSO), and dimethylformamide (DMF).

ReactantsConditionsProductYield
7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one + 2-methoxybenzaldehydeEthanol, acid catalyst (e.g., acetic acid), base catalyst (e.g., pyrrolidine), reflux(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-oneExpected 60-70% based on similar reactions

The Z-configuration of the exocyclic double bond typically predominates in these reactions due to thermodynamic factors and steric considerations.

Compound TypeIC50 (μM)SelectivityReference
Benzofuran-3(2H)-one derivatives0.004 - 1.05MAO-B selectiveM. Damoder Reddy et al.
Other benzofuran derivatives0.586 - >100MAO-AVarious studies

The presence of the dimethylamino group in the target compound may enhance its interaction with the MAO-B active site, potentially increasing its inhibitory activity. The hydroxyl group at position 6 could form hydrogen bonds with amino acid residues in the enzyme's binding pocket, further contributing to its binding affinity.

Antioxidant Properties

Hydroxylated benzofuran derivatives have demonstrated antioxidant activities in various studies. The 6-hydroxy group in the target compound would likely contribute to its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases.

The potential antioxidant mechanism involves:

  • Hydrogen atom donation from the hydroxyl group to reactive oxygen species

  • Stabilization of the resulting radical through resonance within the aromatic system

  • Potential chelation of metal ions involved in oxidative processes

Structure-Activity Relationships

Key Structural Elements and Their Functions

The methoxy group at the 2-position of the benzylidene moiety distinguishes this compound from similar derivatives and likely influences its binding characteristics to target proteins. The ortho position of this substituent may create unique steric and electronic effects that could enhance or modify its biological activities compared to other substitution patterns.

Analytical Characterization

Spectroscopic Identification

Based on data from similar compounds, the following spectroscopic characteristics would be expected for (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one:

NMR Spectroscopy

Predicted key signals in 1H NMR (CDCl3):

  • Methyl group at 4-position: δ ~2.5 ppm (singlet, 3H)

  • Methoxy group: δ ~3.8-3.9 ppm (singlet, 3H)

  • Dimethylamino groups: δ ~2.2-2.4 ppm (singlet, 6H)

  • Benzylidene proton: δ ~6.8-7.0 ppm (singlet, 1H)

  • Aromatic protons: δ ~6.7-7.8 ppm (complex pattern)

  • Hydroxyl proton: δ ~10-11 ppm (broad singlet, 1H, exchangeable)

Mass Spectrometry

The expected molecular ion peak would be at m/z 339, corresponding to the molecular formula C20H21NO4. Fragmentation patterns would likely include loss of the dimethylamino group and cleavage of the benzylidene moiety.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection would be suitable for analysis of this compound, with expected strong absorption in the 270-350 nm range due to the conjugated system. Reverse-phase columns with methanol or acetonitrile/water mobile phases would likely provide good separation and detection.

DisorderPotential MechanismAdvantage of Target Compound
Parkinson's DiseaseInhibition of MAO-B, leading to increased dopamine levelsPotential selectivity for MAO-B over MAO-A
Alzheimer's DiseaseReduction of oxidative stress; modulation of amyloid processingCombined MAO inhibition and antioxidant properties
DepressionInfluence on monoamine neurotransmitter levelsMulti-modal action through different functional groups

The dual action of potential MAO inhibition and antioxidant properties makes this compound class particularly interesting for neurodegenerative conditions where multiple pathological mechanisms are involved.

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